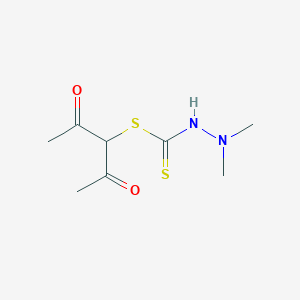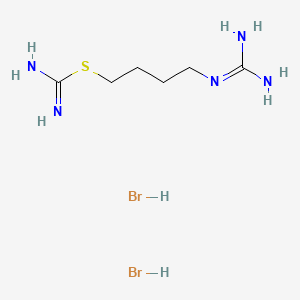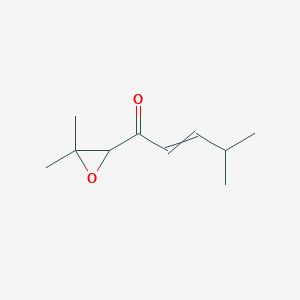
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is a fluorinated aromatic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of four fluorine atoms and a hydroxyamino group attached to a benzoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate typically involves the nucleophilic substitution of a fluorinated aromatic precursor. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to a hydroxyamino group using a reducing agent such as tin(II) chloride or iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, iron powder, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
Uniqueness
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and multiple fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
105608-96-6 |
|---|---|
Molecular Formula |
C8H5F4NO3 |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate |
InChI |
InChI=1S/C8H5F4NO3/c1-16-8(14)2-3(9)5(11)7(13-15)6(12)4(2)10/h13,15H,1H3 |
InChI Key |
WDNJQIDZMWVAGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)NO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


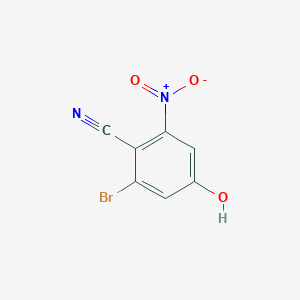

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
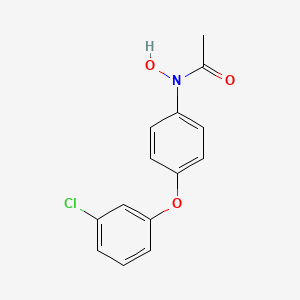


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)



